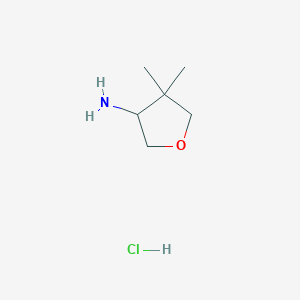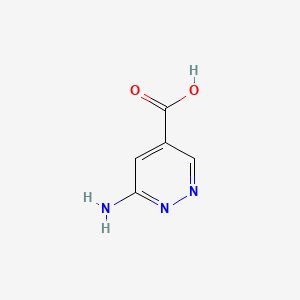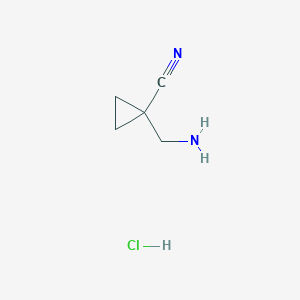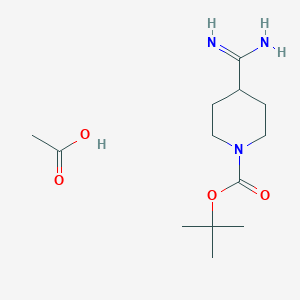
4,4-Dimethyloxolan-3-amine hydrochloride
Übersicht
Beschreibung
4,4-Dimethyloxolan-3-amine hydrochloride is a chemical compound with the CAS Number: 15833-88-2 . It has a molecular weight of 151.64 .
Synthesis Analysis
The synthesis of 4,4-Dimethyloxolan-3-amine hydrochloride involves the reaction of (4,4-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester with 4M HCl/dioxane. The reaction mixture is gradually warmed to room temperature with stirring. After the starting material is consumed, the reaction mixture is concentrated to afford 4,4-dimethyl-tetrahydro-furan-3-ylamine hydrochloride .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyloxolan-3-amine hydrochloride consists of a six-membered ring with two methyl groups attached to the same carbon atom and an amine group attached to another carbon atom .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
4,4-Dimethyloxolan-3-amine hydrochloride shows potential in the field of catalysis and organic synthesis. For instance, organolanthanide complexes have demonstrated efficiency as precatalysts for the regioselective intermolecular hydroamination of various compounds, leading to the synthesis of amines and imines under controlled conditions (Ryu, Li, & Marks, 2003). Additionally, research highlights the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, showcasing the chemical's role in preparing new amine surrogates as hydrochlorides (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Nucleation in the Atmosphere
Studies suggest that amines, including 4,4-Dimethyloxolan-3-amine hydrochloride, might be more effective than ammonia in enhancing both neutral and ion-induced sulfuric acid-water nucleation in the atmosphere. This could have implications for understanding cloud formation and climate change (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).
Polymer and Material Science
In polymer and material science, the substance is explored for its potential in creating macromolecular prodrug delivery systems. Specifically, it's been used to investigate the covalent linking of amine drugs to biocompatible polymers via an amide bond, presenting a promising avenue for drug delivery systems (Zhu, Kumar, & Banker, 2001).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the chemical has been part of the synthesis process of various compounds, including antineoplastic agents. It's been involved in the synthesis of specific amino acid amides and their evaluation as cancer cell growth inhibitors, showing significant potential in medicinal chemistry (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,4-dimethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4-8-3-5(6)7;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCVWQHRHSQVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyloxolan-3-amine hydrochloride | |
CAS RN |
15833-88-2 | |
| Record name | 4,4-dimethyloxolan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)

![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)

![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)


